molecular formula C17H24O9 B1248596 1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside

1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside

Cat. No.: B1248596
M. Wt: 372.4 g/mol
InChI Key: SYVLRDXITUYNAK-USACIQFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside is a beta-D-glucoside compound having a (3-methylbutanoyl)phloroglucinyl moiety at the anomeric position. Isolated from the whole plant of Indigofera heterantha, it exhibits lipoxygenase inhibitory activity. It has a role as a metabolite and a lipoxygenase inhibitor. It is a beta-D-glucoside, a polyphenol and an aromatic ketone. It derives from a phloroglucinol.

Scientific Research Applications

Research on Related Compounds and Activities

  • Anti-Inflammatory Activity : A study on a related compound, 6-carboxylethyl-benzofuran-5-O-β-D-xylopyranosyl-(1 → 2)-β-D-glucopyranoside, isolated from the roots of Heracleum dissectum, showed significant anti-inflammatory activity in vitro. This compound inhibited nitric oxide production in RAW264.7 cells, with an IC50 value equivalent to the positive control indomethacin (Zhang et al., 2017).

  • Occurrence in Natural Products : Research on Echinops giganteus identified new lignans, including compounds structurally similar to "1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside", elucidated through spectral studies (Tene et al., 2004).

  • Isolation from Green Coffee Beans : A study identified 3-methylbutanoyl and 3-methylbut-2-enoyl disaccharides in green coffee beans (Coffea arabica), highlighting the presence of similar compounds in common food sources (Weckerle et al., 2002).

  • Immunological Activity : Research on the latex of Jatropha multifida revealed the presence of acylphloroglucinols, including multifidol and multifidol glucoside, closely related to the compound , showing potential immunological activity (Kosasi et al., 1989).

  • Antifungal Activities : Phenolic glycosides, structurally similar to "this compound", extracted from the roots of Gentiana rigescens, showed antifungal activities against several plant pathogens (Xu et al., 2009).

  • Synthesis of Functionalized Derivatives : A study focused on the preparation of highly functionalized cyclopentane derivatives suitable for synthesizing allosamidin analogs, using similar glycoside structures (Takahashi et al., 1995).

  • Inhibition of Glucose-6-Phosphatase System : Compounds related to "this compound" isolated from Ruprechtia polystachya showed inhibitory activities on the glucose-6-phosphatase system (Bruzual De Abreu et al., 2011).

  • Potential Versatility in Synthesis : Research on the synthesis of glycosides indicated a method for producing alkyl D-glucopyranosides with inverted anomeric configuration, relevant to the synthesis of complex glycosides like "this compound" (Ferrier et al., 1973).

Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methylbutan-1-one

InChI

InChI=1S/C17H24O9/c1-7(2)3-9(20)13-10(21)4-8(19)5-11(13)25-17-16(24)15(23)14(22)12(6-18)26-17/h4-5,7,12,14-19,21-24H,3,6H2,1-2H3/t12-,14-,15+,16-,17-/m1/s1

InChI Key

SYVLRDXITUYNAK-USACIQFYSA-N

Isomeric SMILES

CC(C)CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O

Synonyms

1-((3-methylbutanoyl)phloroglucinyl)-beta-D-glucopyranoside
1-(3-MB)P-Glu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside
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1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside
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1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside
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1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside
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1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside
Reactant of Route 6
1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside

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